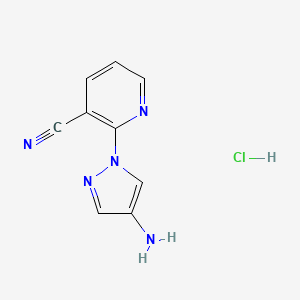

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The International Union of Pure and Applied Chemistry name for the free base form is 2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile, while the hydrochloride salt is designated as 2-(4-amino-1H-pyrazol-1-yl)nicotinonitrile hydrochloride. The compound is catalogued under Chemical Abstracts Service number 1461707-43-6 for the hydrochloride form, with the free base corresponding to Chemical Abstracts Service number 1247847-16-0.

The molecular formula for the hydrochloride salt is represented as C₉H₈ClN₅, yielding a molecular weight of 221.65 g/mol. The free base form exhibits the molecular formula C₉H₇N₅ with a corresponding molecular weight of 185.19 g/mol. The compound contains five nitrogen atoms distributed across the pyrazole ring, pyridine ring, amino substituent, and carbonitrile functional group, creating a nitrogen-rich heterocyclic system with distinctive electronic properties.

Table 1: Chemical Identification Data for this compound

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₇N₅ | C₉H₈ClN₅ |

| Molecular Weight | 185.19 g/mol | 221.65 g/mol |

| Chemical Abstracts Service Number | 1247847-16-0 | 1461707-43-6 |

| PubChem Compound Identifier | 61175060 | Not specified |

| International Union of Pure and Applied Chemistry Name | 2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile | 2-(4-amino-1H-pyrazol-1-yl)nicotinonitrile hydrochloride |

The structural classification places this compound within the broader category of aminopyrazolylpyridines, which are recognized as important pharmacophores in medicinal chemistry. The presence of the carbonitrile group at the 3-position of the pyridine ring further categorizes it as a nicotinonitrile derivative, enhancing its potential for biological activity through electronic modulation of the aromatic system.

Historical Development in Heterocyclic Chemistry

The development of compounds containing both pyrazole and pyridine moieties represents a significant evolution in heterocyclic chemistry, building upon foundational discoveries made in the late nineteenth and early twentieth centuries. Pyrazole chemistry traces its origins to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" for this class of heterocyclic compounds. The first synthesis of pyrazole was achieved in 1898 by German chemist Hans von Pechmann through the reaction of acetylene with diazomethane.

Pyridine chemistry has an equally distinguished history, with the word "pyridine" derived from the Greek word "pyr," meaning fire, reflecting its discovery through high-temperature processes. Scottish scientist Thomas Anderson first isolated pyridine in 1849 from the oil obtained through high-temperature heating of animal bones, though he did not determine its structure until 1851. The structural elucidation of pyridine was completed decades later by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The synthesis of pyridine derivatives underwent major advancement in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives through what became known as the Hantzsch pyridine synthesis. This method typically employed a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. The industrial production of pyridine was revolutionized in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, a method still used for industrial pyridine production.

Table 2: Historical Milestones in Pyrazole and Pyridine Chemistry

| Year | Scientist | Achievement | Significance |

|---|---|---|---|

| 1849 | Thomas Anderson | First isolation of pyridine | Established pyridine as distinct heterocycle |

| 1869-1871 | Wilhelm Körner, James Dewar | Pyridine structure elucidation | Revealed benzene-like structure with nitrogen substitution |

| 1881 | Arthur Rudolf Hantzsch | Hantzsch pyridine synthesis | First practical synthetic route to pyridine derivatives |

| 1883 | Ludwig Knorr | Pyrazole nomenclature established | Formal recognition of pyrazole class |

| 1898 | Hans von Pechmann | First pyrazole synthesis | Practical route from acetylene and diazomethane |

| 1924 | Aleksei Chichibabin | Industrial pyridine synthesis | Economical production method still in use |

The combination of pyrazole and pyridine structural elements in a single molecule, as exemplified by 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile, represents a more recent development in heterocyclic chemistry. This approach emerged from the recognition that hybrid molecules containing multiple pharmacophores could exhibit enhanced biological activity through synergistic effects. The incorporation of amino functionality and carbonitrile groups further extends the chemical diversity available for structure-activity relationship studies.

Position in Contemporary Medicinal Chemistry Research

This compound occupies a significant position in contemporary medicinal chemistry research due to its unique structural features and potential therapeutic applications. The compound exemplifies the modern approach to drug discovery, which emphasizes the combination of multiple heterocyclic scaffolds to create molecules with enhanced pharmacological profiles. Current research has identified this compound as a valuable building block for pharmaceutical development, particularly in areas requiring selective enzyme inhibition and receptor modulation.

The pyridine component of the molecule contributes essential pharmacokinetic properties through its nitrogen atom, which possesses a non-bonding electron pair that participates in hydrogen bonding with druggable receptors. This interaction significantly enhances the pharmacokinetic properties of potential drug candidates. According to recent analyses, the pyridine nucleus has afforded 7000 existing drug candidates with medicinally important attributes, establishing its prominence in pharmaceutical research.

The pyrazole moiety adds another dimension to the compound's medicinal chemistry potential. Pyrazole derivatives are widely used in medicine, including notable drugs such as celecoxib and similar cyclooxygenase-2 inhibitors, zaleplon, betazole, and other therapeutic agents. The pyrazole ring system is listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration, confirming its importance in contemporary pharmaceutical development.

Table 3: Contemporary Applications of Pyrazole-Pyridine Hybrid Compounds in Medicinal Chemistry

| Research Area | Mechanism of Action | Therapeutic Target | Development Status |

|---|---|---|---|

| Enzyme Inhibition | Selective active site binding | Kinase inhibitors | Active research |

| Receptor Modulation | Allosteric binding interactions | G-protein coupled receptors | Preclinical studies |

| Anti-inflammatory Activity | Cyclooxygenase inhibition | Inflammatory pathways | Clinical evaluation |

| Neurological Disorders | Neurotransmitter regulation | Central nervous system | Early development |

The presence of the amino group at the 4-position of the pyrazole ring creates additional opportunities for hydrogen bonding and electrostatic interactions with biological targets. This functional group can participate in both hydrogen bond donation and acceptance, expanding the range of possible molecular interactions. The carbonitrile functionality at the 3-position of the pyridine ring provides a site for potential metabolic transformation and can serve as a hydrogen bond acceptor, further enhancing the compound's binding affinity for target proteins.

Recent investigations have demonstrated that compounds structurally related to 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile exhibit promising activity in various therapeutic areas. The compound's ability to participate in multiple chemical reactions, particularly nucleophilic substitutions due to the presence of the carbonitrile group, makes it an attractive starting material for medicinal chemistry optimization programs. The mechanism of action for compounds in this class typically involves interactions at the molecular level with biological targets through enzyme inhibition or receptor modulation.

The compound's physical and chemical properties have been optimized for research applications through its formulation as a hydrochloride salt. This salt formation enhances the compound's stability and solubility characteristics, making it more suitable for biological testing and pharmaceutical development. The compound is commercially available for research purposes with purity levels reaching 95%, indicating its importance in current medicinal chemistry investigations.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5.ClH/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14;/h1-3,5-6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBYBAQBSAPQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-43-6 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Synthesis Approach

A common approach involves the reaction between appropriate pyridine derivatives and 4-amino-1H-pyrazole in the presence of a suitable reagent that facilitates the formation of the carbonitrile group. This method often requires careful control of reaction conditions to optimize yield and minimize by-products.

Alternative Synthesis Routes

Alternative routes may involve different starting materials or reagents, such as using various pyrazole derivatives or modifying the pyridine ring before coupling with the pyrazole moiety. These variations can affect the efficiency and cost-effectiveness of the synthesis process.

Analysis of Synthesis Methods

| Synthesis Method | Key Reagents | Reaction Conditions | Yield/Purity |

|---|---|---|---|

| Common Approach | Pyridine derivatives, 4-amino-1H-pyrazole, cyanating agents | Controlled temperature and atmosphere | Variable, depends on conditions |

| Alternative Routes | Modified pyrazoles, different pyridine derivatives | Varying temperatures and solvents | Can improve yield or reduce costs |

Research Findings and Applications

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is primarily used in laboratory research settings as an intermediate in the synthesis of more complex molecules with potential biological activities. Its unique structure makes it a candidate for studies related to pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or reduced nitrile derivatives.

Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole-based compounds are known to exhibit antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell functions. Preliminary studies suggest that this compound may possess similar characteristics, warranting further exploration in the development of new antimicrobial agents .

Material Science

Synthesis of Functional Materials

The compound can serve as a building block in the synthesis of functional materials. Its unique structural features allow for modifications that can lead to the development of novel polymers or nanomaterials with specific properties. For example, the introduction of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Catalytic Applications

In material science, the compound has potential catalytic applications due to its ability to participate in various chemical reactions. Pyrazole derivatives have been studied as catalysts in organic transformations, including cross-coupling reactions and cyclization processes. The presence of the pyridine ring may enhance the reactivity and selectivity of these catalytic processes .

Analytical Chemistry

Development of Sensors

this compound has been explored for its use in developing sensors for detecting metal ions and other analytes. The compound's ability to form complexes with transition metals can be harnessed to create sensitive and selective sensors for environmental monitoring and food safety applications .

Chromatographic Techniques

The compound's unique chemical structure makes it suitable for use in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). It can act as a stationary phase or a derivatizing agent, improving the separation and detection capabilities of various analytes in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

2-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (lacks the 4-amino group).

2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride (methyl substitution instead of amino).

2-(4-nitro-1H-pyrazol-1-yl)pyridine-3-carbonitrile (nitro group replaces amino).

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | 235.7 | 12.5 | 218–220 | Amino group enhances H-bonding |

| 2-(1H-pyrazol-1-yl)pyridine-3-carbonitrile | 170.2 | 2.3 | 185–187 | No amino group; reduced polarity |

| 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | 229.7 | 8.9 | 205–207 | Methyl group lowers solubility |

| 2-(4-nitro-1H-pyrazol-1-yl)pyridine-3-carbonitrile | 215.2 | 0.7 | 230–232 | Nitro group increases stability |

Key Findings:

- Amino Group Impact: The 4-amino substituent in the target compound significantly improves aqueous solubility (12.5 mg/mL) compared to non-amino analogs (e.g., 2.3 mg/mL for the unsubstituted derivative). This is attributed to enhanced hydrogen-bonding capacity, as confirmed by crystallographic studies using SHELXL .

- Electronic Effects: Replacing the amino group with a nitro group (electron-withdrawing) increases thermal stability (melting point ~230°C) but reduces solubility due to decreased polarity.

- Crystallographic Consistency: All compounds exhibit similar unit cell parameters (monoclinic P2₁/c space group), with SHELX-refined structures showing <0.01 Å deviations in bond lengths, ensuring reliable comparisons .

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N5·HCl. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study highlighted the anticancer activity of similar pyrazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives with specific substitutions showed IC50 values ranging from 73 to 84 µg/mL against these cell lines, indicating promising cytotoxic effects .

Case Study: Cytotoxicity Testing

In vitro cytotoxicity tests were conducted using the sulforhodamine B (SRB) assay on MCF-7 cell lines. The results demonstrated that this compound exhibited significant growth inhibition, with a GI50 value indicative of its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models. For example, a study reported that pyrazoline derivatives exhibited substantial anti-inflammatory activity through inhibition of cyclooxygenase enzymes .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of hydroxyl groups in pyrazole derivatives enhances their ability to scavenge free radicals. In comparative studies, compounds with similar structures demonstrated notable DPPH radical scavenging activities, suggesting that this compound may also possess antioxidant properties .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on available literature:

Q & A

Q. What are the optimal multi-step synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C for 5.5 hours, using cesium carbonate as a base in tert-butyl alcohol .

- Step 2 : Hydrochloric acid-mediated hydrolysis at 93–96°C for 17 hours to yield the hydrochloride salt .

Yield optimization requires precise stoichiometric control of intermediates and inert conditions to prevent oxidation of the pyrazole-amino group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the pyrazole-pyridine linkage (e.g., δ ~7.54 ppm for pyrazole protons in CDCl₃) and cyanide integration .

- IR Spectroscopy : Detect nitrile stretches (~2231 cm⁻¹) and amine N-H vibrations (~3129 cm⁻¹) .

- Mass Spectrometry (EI-HRMS) : Validate molecular weight (e.g., m/z 238.0961 for precursor analogs) and fragmentation patterns .

Q. How do reaction conditions influence the stability of the pyrazole-amino group during synthesis?

- Methodological Answer :

- Temperature : Avoid exceeding 100°C to prevent decomposition; shows optimal stability at 40–100°C in Pd-catalyzed steps .

- pH Control : Use weakly basic conditions (e.g., K₂CO₃ in acetonitrile) to protect the amino group from protonation or side reactions .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the final hydrochloride salt precipitation?

- Methodological Answer :

- Byproduct Analysis : Monitor via TLC (e.g., cyclohexane/ethyl acetate 2:1, Rf = 0.58) to detect unreacted intermediates .

- Purification : Employ gradient flash chromatography (0–25% ethyl acetate in cyclohexane) or Celite-assisted dry loading to isolate the target compound .

- Acid Stoichiometry : Excess HCl (>10 equiv) ensures complete salt formation but requires careful neutralization to avoid over-protonation .

Q. What computational strategies are suitable for predicting the compound’s binding affinity in kinase inhibition studies?

- Methodological Answer :

- Docking Studies : Use the pyridine-3-carbonitrile core as a hinge-binding motif in kinase active sites (e.g., analogous to pyrazolo[3,4-d]pyrimidine scaffolds in ) .

- MD Simulations : Assess solvation effects of the hydrochloride salt on binding kinetics, leveraging structural data from related triazole-pyrazole hybrids .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5% v/v) or PEG-400 to enhance solubility without denaturing proteins .

- Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) if hydrochloride solubility limits activity .

Q. What experimental design considerations are critical for scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Exothermic Control : Gradual heating (1–2°C/min) during hydrolysis steps to prevent runaway reactions .

- Catalyst Recycling : Recover Pd(OAc)₂ via extraction (e.g., aqueous/organic biphasic systems) to reduce costs .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported yields for analogous pyrazole-carbonitrile syntheses?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) and moisture content in solvents .

- Byproduct Profiling : Use LC-MS to identify low-abundance impurities (e.g., azide byproducts in ) that may skew yield calculations .

Q. What strategies validate the absence of regioisomeric contamination in the final product?

- Methodological Answer :

- 2D NMR (COSY/HSQC) : Resolve overlapping pyrazole/pyridine signals to confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguities in solid-state structure, as demonstrated for triazenylpyrazole analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.